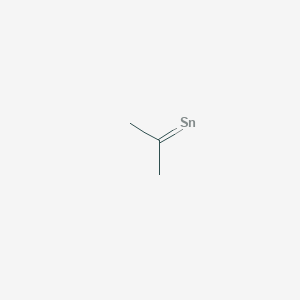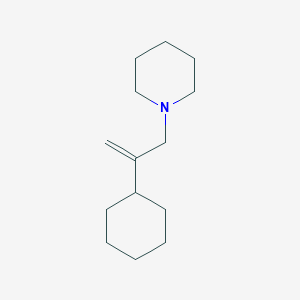
1-(2-Cyclohexylprop-2-en-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclohexylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a cyclohexyl group attached to a prop-2-en-1-yl chain, further connected to a piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylprop-2-en-1-yl)piperidine can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylprop-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidines.
Scientific Research Applications
1-(2-Cyclohexylprop-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylprop-2-en-1-yl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound’s piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity or enzyme function . The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive piperidines suggests potential interactions with the central nervous system .
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid with a piperidine nucleus, known for its presence in black pepper.
Icaridin: A piperidine derivative used as an insect repellent.
Uniqueness: 1-(2-Cyclohexylprop-2-en-1-yl)piperidine is unique due to its cyclohexylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler piperidines and enhances its potential for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
85972-82-3 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-(2-cyclohexylprop-2-enyl)piperidine |
InChI |
InChI=1S/C14H25N/c1-13(14-8-4-2-5-9-14)12-15-10-6-3-7-11-15/h14H,1-12H2 |
InChI Key |
DAAFKGJLNLBXOK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


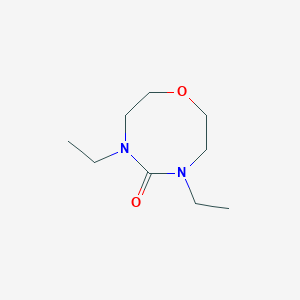
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
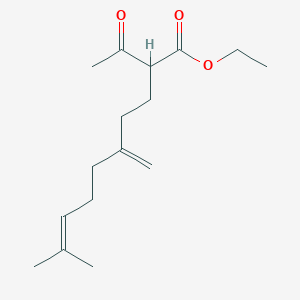
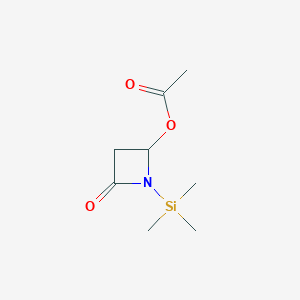
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
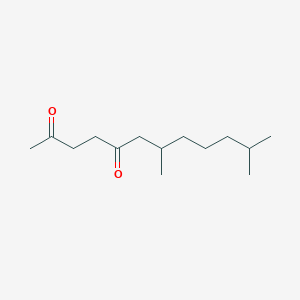
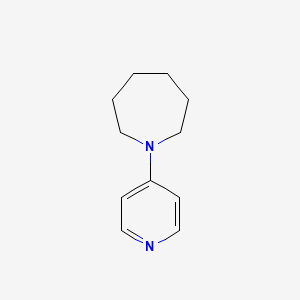
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
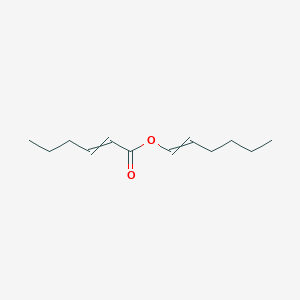


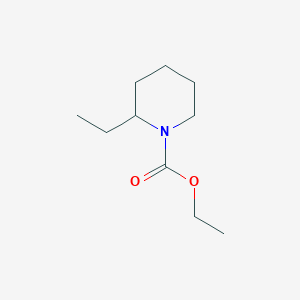
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
